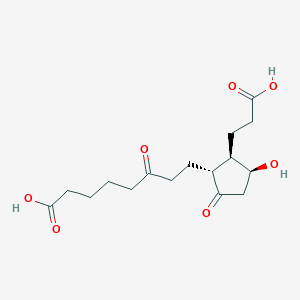

Tetranor-PGDM

Descripción general

Descripción

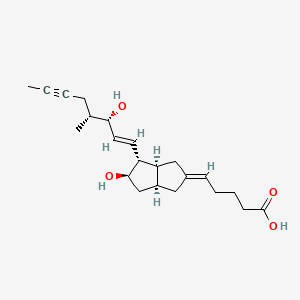

Tetranor-PGDM es un metabolito de la prostaglandina D2, que refleja su biosíntesis tanto en ratones como en humanos . La prostaglandina D2 es un producto de la ciclooxigenasa del ácido araquidónico que desempeña un papel importante en varios procesos fisiológicos, incluida la modulación de las funciones vasculares, plaquetarias y leucocitarias . This compound es un metabolito urinario abundante, lo que lo convierte en un biomarcador valioso para estudiar la producción de prostaglandina D2 y las actividades biológicas relacionadas .

Aplicaciones Científicas De Investigación

Tetranor-PGDM tiene varias aplicaciones de investigación científica:

Biomarcador para enfermedades: Los niveles elevados de this compound en orina se han asociado con diversas enfermedades, como alergias alimentarias, distrofia muscular de Duchenne y asma intolerante a la aspirina.

Estudios farmacológicos: Se utiliza para estudiar los efectos de la prostaglandina D2 y su papel en la inflamación, la broncoconstricción y las funciones vasculares.

Herramienta de diagnóstico: El desarrollo de inmunoensayos enzimáticos basados en anticuerpos monoclonales para this compound permite su detección y monitoreo de rutina en entornos de investigación y diagnóstico.

Mecanismo De Acción

Tetranor-PGDM refleja la biosíntesis de la prostaglandina D2, que ejerce sus efectos a través de la activación de los receptores de prostanoides D . Estos receptores modulan diversas funciones fisiológicas, como la vasodilatación, la broncoconstricción y la agregación plaquetaria . Los objetivos moleculares involucrados en la acción de la prostaglandina D2 incluyen las enzimas ciclooxigenasas y los receptores de prostanoides D .

Análisis Bioquímico

Biochemical Properties

Tetranor-PGDM reflects the biosynthesis of PGD2 in mice and humans . It interacts with various enzymes and proteins, including cyclooxygenase (COX), which is involved in its formation from arachidonic acid .

Cellular Effects

This compound influences cell function by modulating vascular, platelet, and leukocyte function in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of D prostanoid receptors (DPs), which mediate the vasorelaxant and bronchodilator effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the levels of this compound and a related PGD2 metabolite in human urine were found to be 1.5 ± 0.3 and 0.6 ± ng/mg creatinine, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The assay exhibited a half-maximal inhibition concentration (IC 50) of 1.79ng/mL, limit of detection (LOD) of 0.0498ng/mL, and range of quantitation (ROQ) value of 0.252 to 20.2ng/mL .

Metabolic Pathways

This compound is involved in the metabolic pathways of PGD2. It interacts with enzymes such as COX-1 and COX-2, which are involved in its formation from arachidonic acid .

Transport and Distribution

It is known that it is detectable in human and mouse urine, indicating that it is excreted from the body through the urinary system .

Subcellular Localization

Given its role as a metabolite of PGD2, it is likely to be found in the cytoplasm where it can interact with various enzymes and proteins involved in its metabolic pathway .

Métodos De Preparación

La preparación de tetranor-PGDM implica la conversión enzimática de la prostaglandina D2. Este proceso se puede estudiar utilizando espectrometría de masas para identificar el metabolito en la orina de ratones y humanos .

Análisis De Reacciones Químicas

Tetranor-PGDM, al ser un metabolito, principalmente se somete a reacciones enzimáticas en lugar de reacciones químicas tradicionales. Se forma a partir de la prostaglandina D2 a través de la acción de las enzimas ciclooxigenasas . El principal producto formado a partir de estas reacciones es el propio this compound, que se puede detectar en muestras de orina . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de inhibidores de la ciclooxigenasa para estudiar la supresión de la prostaglandina D2 y sus metabolitos .

Comparación Con Compuestos Similares

Tetranor-PGDM es único en su papel como metabolito de la prostaglandina D2. Compuestos similares incluyen otros metabolitos de prostaglandinas como tetranor-PGEM, tetranor-PGFM y tetranor-PGAM . Estos metabolitos también reflejan la biosíntesis de sus respectivas prostaglandinas y se utilizan como biomarcadores en diversos estudios de investigación .

Propiedades

IUPAC Name |

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBSPJILLFAIC-BZPMIXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348012 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70803-91-7 | |

| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is tetranor-PGDM and what is its significance in research?

A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as this compound, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]

Q2: How is this compound produced in the body?

A: this compound is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []

Q3: Why is measuring urinary this compound levels considered a valuable tool in research?

A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]

Q4: Which diseases or conditions have been linked to altered urinary this compound levels?

A4: Research has found associations between elevated urinary this compound and various conditions, including:

- Food allergy: [, , ] Studies have shown a correlation between urinary this compound levels and the severity of allergic reactions to food. []

- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary this compound levels, suggesting chronic mast cell activation. []

- Muscular dystrophy: [, ] Urinary this compound is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []

- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []

Q5: What analytical techniques are commonly employed to measure this compound levels in urine?

A5: Several methods have been developed and validated for accurately quantifying urinary this compound levels:

- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring this compound.

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.

- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of this compound and other related metabolites like tetranor-PGEM. []

Q6: How reliable are these analytical methods for this compound measurement?

A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying this compound in urine samples. [, ]

Q7: Are there any limitations to using urinary this compound as a biomarker?

A7: While promising, there are some limitations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)